molecular formula C11H14O4 B177987 4-(2-Ethoxyethoxy)benzoic acid CAS No. 40782-64-7

4-(2-Ethoxyethoxy)benzoic acid

Cat. No.: B177987
CAS No.: 40782-64-7
M. Wt: 210.23 g/mol
InChI Key: APCMOTIDHJISLL-UHFFFAOYSA-N
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Description

4-(2-Ethoxyethoxy)benzoic acid is an organic compound with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol . It is a derivative of benzoic acid, where the carboxyl group is substituted with a 2-ethoxyethoxy group. This compound is primarily used in biochemical research and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Ethoxyethoxy)benzoic acid typically involves the reaction of p-hydroxybenzoic acid with β-ethoxyethyl bromide in the presence of potassium hydroxide in ethanol. The reaction mixture is heated under reflux for about 10 hours. After the ethanol is removed by distillation, a 10% aqueous solution of potassium hydroxide is added, and the mixture is heated under reflux for an additional two hours. The resulting product is then acidified with hydrochloric acid, separated, and recrystallized from benzene and ethanol to obtain pure this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the laboratory synthesis method described above can be scaled up for industrial purposes. The key steps involve maintaining reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Ethoxyethoxy)benzoic acid can undergo various chemical reactions, including:

    Esterification: Reaction with alcohols in the presence of acid catalysts to form esters.

    Reduction: Reduction of the carboxyl group to form the corresponding alcohol.

    Substitution: Electrophilic aromatic substitution reactions, where the ethoxyethoxy group can be replaced by other substituents.

Common Reagents and Conditions:

    Esterification: Alcohols and acid catalysts (e.g., sulfuric acid).

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts.

Major Products:

    Esterification: Formation of ethyl esters.

    Reduction: Formation of 4-(2-Ethoxyethoxy)benzyl alcohol.

    Substitution: Formation of substituted benzoic acids with various functional groups.

Scientific Research Applications

4-(2-Ethoxyethoxy)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Ethoxyethoxy)benzoic acid depends on its specific application. In biochemical assays, it may interact with enzymes or other proteins, affecting their activity. The ethoxyethoxy group can influence the compound’s solubility and reactivity, making it a useful tool in various experimental setups. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

4-(2-Ethoxyethoxy)benzoic acid can be compared with other benzoic acid derivatives such as:

    4-Hydroxybenzoic acid: Lacks the ethoxyethoxy group, making it less soluble in organic solvents.

    4-Methoxybenzoic acid: Contains a methoxy group instead of the ethoxyethoxy group, leading to different reactivity and solubility properties.

    4-(2-Methoxyethoxy)benzoic acid: Similar structure but with a methoxyethoxy group, which may affect its chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical and chemical properties, making it valuable for specialized research applications .

Properties

IUPAC Name

4-(2-ethoxyethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-2-14-7-8-15-10-5-3-9(4-6-10)11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCMOTIDHJISLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20520992
Record name 4-(2-Ethoxyethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20520992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40782-64-7
Record name 4-(2-Ethoxyethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20520992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 1 l three-neck flask were introduced 400 ml of 90% ethanol, 25 g of potassium hydroxide, 40 g of p-hydroxybenzoic acid and 45 g of β-ethoxyethyl bromide, and the contents were heated under reflux for 10 hours. After removing ethanol by distillation, 100 ml of a 10% aqueous solution of potassium hydroxide was added and the contents were heated under reflux for additional two hours. After acidifying with hydrochloric acid, separated acid was collected and recrystallized from benzene and then ethanol to obtain 18 g of p-(β-ethoxy)ethoxybenzoic acid. The melting point of the resulting product was 130° C.-132° C. and the elemental analysis values thereof were as follows, which accorded with the calculated values very well.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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